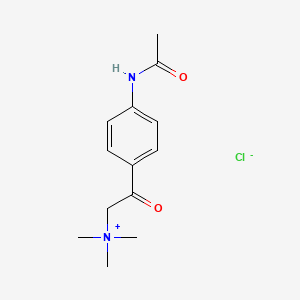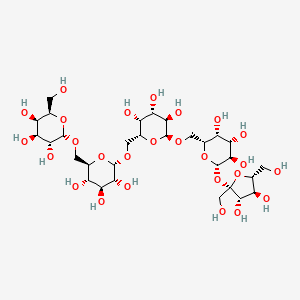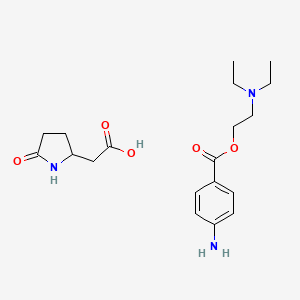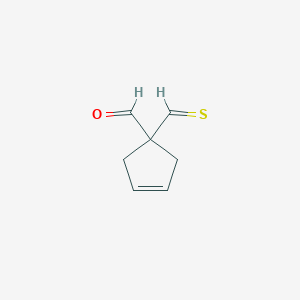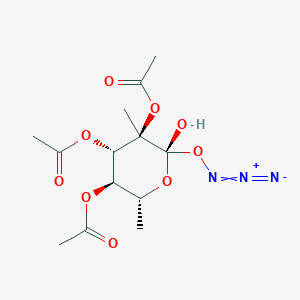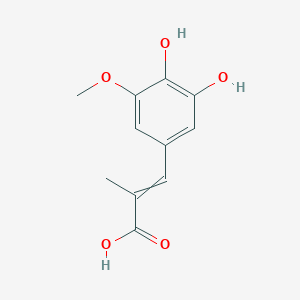
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a secondary plant metabolite of the phenylpropanoid pathway and is known for its antioxidant properties . This compound is structurally related to other cinnamic acid derivatives and is found in various plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the hydroxylation and methoxylation of cinnamic acid derivatives. One common method includes the use of 3,4-dihydroxybenzaldehyde as a starting material, which undergoes methoxylation followed by a Knoevenagel condensation reaction with malonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential for efficient production.
化学反应分析
Types of Reactions
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Various substituted phenolic acids depending on the substituent introduced.
科学研究应用
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds and antioxidants.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases.
Industry: Utilized in the production of natural antioxidants for food preservation and cosmetics
作用机制
The antioxidant activity of 3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound can also chelate metal ions, preventing them from catalyzing the formation of reactive oxygen species. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
Caffeic acid: Another phenolic acid with similar antioxidant properties.
Ferulic acid: Known for its antioxidant and anti-inflammatory effects.
p-Coumaric acid: Shares structural similarities and is also an antioxidant.
Uniqueness
3-(3,4-Dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its methoxy group enhances its lipophilicity, potentially improving its bioavailability compared to other similar compounds .
属性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxy-5-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-6(11(14)15)3-7-4-8(12)10(13)9(5-7)16-2/h3-5,12-13H,1-2H3,(H,14,15) |
InChI 键 |
TXJYQVOUHGYSEX-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC(=C(C(=C1)OC)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


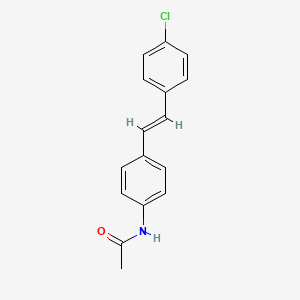
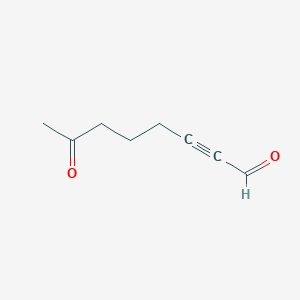
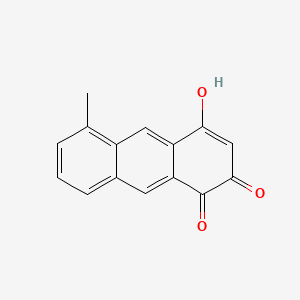
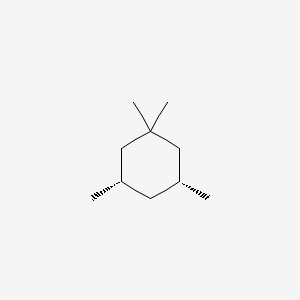
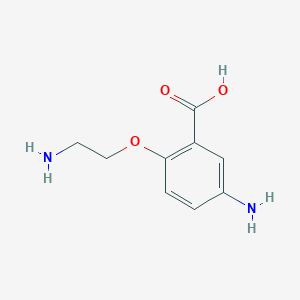
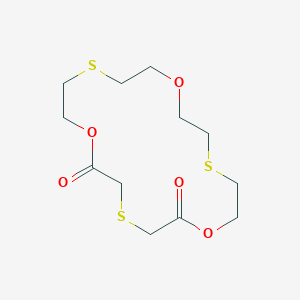
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
